Product packaging for 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one(Cat. No.:)

1,3,4-Trimethyl-1H-pyrrol-2(3H)-one

Cat. No.: B12877899
M. Wt: 125.17 g/mol
InChI Key: ARERKWXWNNMSDR-UHFFFAOYSA-N
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Description

1,3,4-Trimethyl-1H-pyrrol-2(3H)-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B12877899 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1,3,4-trimethyl-3H-pyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-5-4-8(3)7(9)6(5)2/h4,6H,1-3H3

InChI Key

ARERKWXWNNMSDR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CN(C1=O)C)C

Origin of Product

United States

Reaction Mechanisms and Transformational Pathways of Pyrrolone Formation

Detailed Mechanistic Investigations of Pyrrolone Synthesis

The formation of the pyrrol-2(3H)-one skeleton involves several key synthetic strategies. These methods often begin with acyclic precursors that undergo cyclization to form the five-membered ring.

Addition-elimination reactions are a cornerstone in the synthesis of substituted pyrroles and their derivatives. researchgate.netacs.org These sequences typically involve the initial nucleophilic addition of an amine to a carbonyl compound, followed by cyclization and the elimination of a small molecule, usually water, to form the heterocyclic ring.

One prominent example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govekb.egresearchgate.net The mechanism commences with the formation of an enamine from one of the carbonyl groups and the amine. This is followed by an intramolecular attack of the enamine nitrogen on the second carbonyl group, creating a hemiaminal intermediate. Subsequent dehydration leads to the formation of the pyrrole (B145914) ring. While this method classically yields aromatic pyrroles, modifications and the use of specific substrates can lead to pyrrolone structures.

Another relevant pathway involves the reaction of sulfur ylides with α,β-unsaturated imines. This process proceeds through a formal [4+1] cycloaddition, followed by an E1cb elimination and an aromatization sequence to yield polysubstituted pyrroles. acs.org Similarly, the reaction of 4-pentynones with amines like benzylamine (B48309) or ammonia (B1221849) proceeds via a sequence of addition, elimination, and cycloamination to produce highly substituted pyrroles. researchgate.net

Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction in organic synthesis and plays a significant role in the formation of pyrrolone rings. nih.govresearchgate.net This pathway typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In the context of pyrrolone synthesis, a key step can be the Michael addition of an enamine or a related nitrogen-containing nucleophile to an electrophilic olefin. organic-chemistry.org For instance, the reaction can be initiated by the addition of an amine to a suitable precursor to form an enamine, which then acts as the Michael donor. A subsequent intramolecular cyclization and tautomerization can yield the pyrrolone ring. The thia-Michael reaction, a variation involving a thiol nucleophile, highlights the efficiency and selectivity of such conjugate additions, which often proceed rapidly under base or nucleophile catalysis. nih.gov

One-pot syntheses have been developed that utilize a conjugate addition approach. For example, the reaction of imino esters with β-chlorovinyl ketones in the presence of a base like LiHMDS initiates a conjugate addition. nih.gov The resulting intermediate can then undergo elimination and lactonization to form highly functionalized pyranone or pyrrole derivatives. nih.gov

Intramolecular annulation, the formation of a ring from a single molecule, is an efficient strategy for constructing pyrrolone systems. organic-chemistry.orgacs.org These processes often involve the cyclization of a suitably functionalized linear precursor.

Gold-catalyzed intramolecular reactions of substrates containing both a pyrrole and an alkyne moiety can lead to dearomatization of the pyrrole ring, forming polycyclic structures. acs.org Palladium-catalyzed oxidative annulation provides another route. For example, the reaction of N-homoallylic amines with arylboronic acids proceeds via an oxidative arylation of the alkene, followed by an intramolecular aza-Wacker cyclization to construct polysubstituted pyrroles. organic-chemistry.org Similarly, rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones is a powerful method for building fused pyrrole-quinoline systems in a single step. acs.org These methods demonstrate the versatility of transition-metal catalysis in forging the heterocyclic ring through intramolecular C-N and C-C bond formation. organic-chemistry.org

Radical chemistry offers alternative pathways for the synthesis of pyrroles, sometimes involving intermediates that are not accessible through traditional ionic reactions. acs.orgnih.gov These reactions can be initiated by light, radical initiators, or transition metals.

One proposed mechanism involves the reaction of enamines with α-bromo ketones, mediated by visible light and a photocatalyst. organic-chemistry.org This process generates alkyl radicals via a single-electron transfer, which then react with the enamine. Subsequent cyclization and oxidation lead to the formation of the pyrrole ring. Another example is the transition-metal-free oxidative radical arylation of N-methylpyrrole. acs.org In this reaction, an arylhydrazine salt is oxidized by air to generate an electrophilic aryl radical. This radical then adds to the pyrrole ring, forming a resonance-stabilized allyl radical intermediate, which, after oxidation and deprotonation, yields the C-2 arylated pyrrole. acs.org

Tautomeric Equilibria in Pyrrol-2(3H)-one Systems

Pyrrol-2(3H)-ones, like many heterocyclic carbonyl compounds, can exist in equilibrium with their tautomeric forms. This equilibrium is a critical aspect of their chemical behavior and is influenced by factors such as substitution patterns, solvent polarity, and temperature.

Theoretical and Experimental Insights into Tautomerism (e.g., 3H-pyrrol-3-one ↔ 1H-pyrrol-3-ol)

The primary tautomeric equilibrium in these systems is between the keto form (a lactam, e.g., 3H-pyrrol-3-one) and the enol form (a lactim, e.g., 1H-pyrrol-3-ol). nih.govorganic-chemistry.org The position of this equilibrium can be investigated using both experimental techniques, such as NMR spectroscopy and X-ray crystallography, and theoretical calculations. mdpi.comresearchgate.net

Studies on analogous heterocyclic systems, such as pyrazolones, provide valuable insights. For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, X-ray analysis shows that it exists as the 1H-pyrazol-3-ol tautomer in the solid state, forming hydrogen-bonded dimers. mdpi.comresearchgate.net In solution, NMR studies reveal that the equilibrium is solvent-dependent. In nonpolar solvents like CDCl₃, the enol (1H-pyrazol-3-ol) form predominates as dimers, whereas in polar solvents like DMSO-d₆, it exists as monomers. mdpi.comresearchgate.net

Computational studies on systems like 4(3H)-pyrimidinone also show a preference for the ketonic form over the hydroxyl tautomer, a shift attributed to the introduction of a second nitrogen atom into the ring compared to the corresponding pyridine (B92270) system. researchgate.net For pyrrolones, the equilibrium between the keto and enol forms is similarly influenced by the substituents on the ring and the nitrogen atom. The aromaticity of the enol form (1H-pyrrol-3-ol) can be a significant driving force, but the stability of the amide-like keto form (pyrrol-2(3H)-one) is also substantial.

The interplay between these forms is crucial for the reactivity of the molecule, as each tautomer presents different reactive sites for electrophilic or nucleophilic attack.

Spectroscopic Characterization and Structural Elucidation Methodologies for 1,3,4 Trimethyl 1h Pyrrol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms.

¹H NMR for Proton Resonance Assignment and Coupling Analysis

The ¹H NMR spectrum would be crucial for identifying the number of unique proton environments in 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one. Based on its structure, one would expect to observe distinct signals for the three methyl groups (N-CH₃, C3-CH₃, C4-CH₃) and the proton at the C5 position. The chemical shifts (δ) would indicate the electronic environment of each proton, and spin-spin coupling patterns would reveal which protons are on adjacent carbons. For instance, the signal for the C5 protons would likely be split by the proton on C4, if present, or show long-range coupling to methyl groups.

¹³C NMR for Carbon Backbone Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their hybridization and electronic environment. For this compound, distinct signals would be expected for the carbonyl carbon (C2), the two sp² carbons of the double bond (C3 and C4), the sp³ carbon at C5, and the three methyl carbons. The chemical shift of the carbonyl carbon would be significantly downfield (typically >170 ppm). Data for related 1H-pyrrol-3(2H)-one systems show the carbonyl carbon (C3 in that system) at δ 199.76, C2 at δ 54.19, C4 at δ 99.13, and C5 at δ 162.58 ppm, providing a basis for prediction beilstein-journals.org.

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, showing a correlation between the C5-H and any adjacent protons pressbooks.pubresearchgate.net.

HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning carbon signals based on previously assigned proton signals pressbooks.pubresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation) reveals couplings between protons and carbons that are two or three bonds apart. This technique would be critical for confirming the connectivity of the entire molecule, for example, by showing correlations from the methyl protons to the ring carbons pressbooks.pubresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.

¹⁵N NMR Applications in Nitrogen-Containing Heterocycles

¹⁵N NMR spectroscopy, while less common, provides direct information about the nitrogen atom in the pyrrolone ring. The chemical shift of the nitrogen would be influenced by its hybridization and the substituents attached to it, confirming its position within the heterocyclic system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption band would be a strong peak corresponding to the C=O (carbonyl) stretch of the lactam (cyclic amide). This peak is typically observed in the range of 1650-1700 cm⁻¹. For comparison, various dihydro-1H-pyrrol-3-ones show a strong carbonyl band around 1595 cm⁻¹. Other expected absorptions would include C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (molecular formula C₇H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (125.17 g/mol ). The fragmentation pattern, resulting from the breakdown of the molecular ion, would give further structural clues. Common fragmentation pathways for pyrrolidines and related structures involve the loss of methyl groups or the cleavage of the ring. Analysis of these fragment ions helps to piece together the molecular structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. wikipedia.org This method provides the empirical formula of a compound, which can then be compared to the theoretical composition derived from its proposed molecular formula. The analysis is typically performed via combustion, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. mq.edu.au

For this compound, the molecular formula is C₇H₁₁NO. The theoretical elemental composition can be calculated from its molecular weight (125.17 g/mol ). A close agreement between the experimentally determined values and the theoretical percentages is a crucial indicator of the sample's purity and confirms its elemental makeup. nih.gov Generally, a deviation of less than ±0.4% is considered acceptable for confirmation of a compound's identity and purity. wikipedia.orgnih.gov

Table 1: Elemental Analysis Data for this compound and Related Compounds

Compound Name Molecular Formula Analysis Type %C %H %N
This compound C₇H₁₁NO Theoretical 67.17 8.86 11.19
N-But-3-enyl-C,C,C-trifluoro-N-(4,5,6,7-tetrahydrobenzofuran-2-yl)methanesulfonamide acs.org C₁₃H₁₆F₃NO₃S Calculated 48.29 4.99 4.33
N-But-3-enyl-C,C,C-trifluoro-N-(4,5,6,7-tetrahydrobenzofuran-2-yl)methanesulfonamide acs.org C₁₃H₁₆F₃NO₃S Found 48.51 4.96 4.30
3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone [No Source] C₂₀H₁₆N₂O₇ Calculated 60.61 4.07 7.07

X-ray Crystallography for Solid-State Structural Determination (relevant for related pyrrolones)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. ksu.edu.sa By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters (unit cell dimensions) and the exact position of each atom, yielding a detailed molecular structure. ksu.edu.saresearchgate.net This method is definitive in establishing the stereochemistry, conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.org

While the specific crystal structure of this compound has not been reported in the surveyed literature, the structures of numerous related substituted pyrrolidinones and other heterocyclic systems have been successfully elucidated using this method. iucr.orgresearchgate.netresearchgate.net These studies confirm the molecular connectivity and provide invaluable insights into the structural features of the pyrrolone ring system. For instance, analysis of a fused pyrrolidine (B122466) ring in one compound revealed an envelope conformation. iucr.orgresearchgate.net

Table 2: X-ray Crystallographic Data for Related Heterocyclic Compounds

Compound/Structure Crystal System Space Group Unit Cell Parameters Reference
3(4-Pyridil-methyl)amino-pyrrolidine-2,5-dione Orthorhombic Pbca a = 11.595(4) Å, b = 8.325(1) Å, c = 20.452(4) Å researchgate.net
2-(3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione Monoclinic P2₁/c a = 12.264(3) Å, b = 7.391(2) Å, c = 14.155(3) Å, β = 104.91(3)° researchgate.net
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (Compound 3) Triclinic P-1 a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.50°, β = 98.62°, γ = 103.82° mdpi.com

The analysis of these related structures demonstrates the utility of X-ray crystallography in confirming the constitution of complex heterocyclic molecules, revealing details about ring conformations and intermolecular packing forces that govern the solid-state architecture. iucr.orguu.nl

Theoretical and Computational Chemistry Studies of 1,3,4 Trimethyl 1h Pyrrol 2 3h One and Pyrrolone Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with B3LYP functional)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it well-suited for studying organic molecules like 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrrolone derivatives, DFT calculations with the B3LYP functional can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries provide a clear picture of the molecule's three-dimensional structure.

Electronic structure analysis, also performed using DFT, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding its chemical reactivity. For a pyrrolone derivative, the oxygen atom of the carbonyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack.

Table 1: Representative Optimized Geometric Parameters for a Pyrrolone Ring Core (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)
C=O1.22
C-N (amide)1.38
N-C (ring)1.45
C-C (ring)1.52
C=C (ring)1.35
O=C-N: 125
C-N-C: 110
N-C-C: 108

Note: This data is illustrative for a generic pyrrolone core and not specific to this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the pyrrolone ring itself is relatively rigid, but the methyl groups can rotate. More complex pyrrolone derivatives with flexible side chains would have a more intricate conformational landscape.

Computational methods can be used to explore the potential energy surface (PES) of a molecule. The PES is a mathematical relationship between the energy of a molecule and its geometry. By mapping the PES, chemists can identify the most stable conformers (local minima), transition states connecting them, and the energy barriers for conformational changes. This information is vital for understanding the dynamic behavior of the molecule. For substituted pyrrolidines, which are structurally related to pyrrolones, the ring can exist in different puckered conformations, such as envelope and twist forms. The substituents play a crucial role in determining the relative stability of these conformers.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure. Computational applications of MO theory, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, are powerful for predicting reactivity and analyzing intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and shape of these orbitals are key determinants of a molecule's reactivity.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the π system of the pyrrolone ring, while the LUMO would also be a π* orbital. The presence of electron-donating methyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation or electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrrolone Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are representative values and would vary for the specific compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding. nih.gov It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying intramolecular interactions and understanding the stability of a molecule.

Analysis of Electronic Properties and Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the electronic properties and chemical reactivity of a molecule. nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

By calculating these descriptors for this compound and its derivatives, one can systematically study how structural modifications influence their reactivity. For example, the introduction of electron-withdrawing groups would be expected to increase the electronegativity and electrophilicity index, making the molecule a better electron acceptor.

Table 3: Illustrative Chemical Reactivity Descriptors for a Pyrrolone Derivative

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

Note: These values are derived from the illustrative FMO energies in Table 2.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing valuable insights into its reactivity and intermolecular interactions. deeporigin.com The MEP map is color-coded to represent different potential values: regions of negative potential, typically associated with high electron density and lone pairs, are shown in red, making them susceptible to electrophilic attack. Conversely, regions of positive potential, indicating electron-deficient areas like hydrogen atoms bonded to electronegative atoms, are colored blue and are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. researchgate.netwolfram.com

This analysis is performed using quantum chemical calculations, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d). wolfram.com The resulting map helps in understanding molecular polarity, predicting sites for hydrogen bonding, and rationalizing the interactions between a molecule and its biological target or other reactants. deeporigin.comresearchgate.net

For this compound, an MEP analysis would be expected to show a significant region of negative electrostatic potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and the atom's high electronegativity. This site represents the most probable location for an electrophilic attack. The hydrogen atoms of the methyl groups would exhibit positive potential (blue), though to a lesser extent than hydrogens involved in stronger dipoles. While a specific MEP map for this compound is not available in the cited literature, studies on structurally related fulleropyrrolidine derivatives demonstrate this principle. In these molecules, the electron density appears as a negative (red) region, indicating its susceptibility to nucleophilic reactions, while electronegative substitutes create positive potentials at the terminals, marking sites for electrophilic reactions. researchgate.net

Reactivity Descriptors from Conceptual Density Functional Theory

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical systems through a series of global and local descriptors. mdpi.comscielo.org.mx These indices are derived from the way a system's energy responds to a change in its number of electrons and are instrumental in predicting chemical behavior without the need for computationally expensive reaction simulations. mdpi.com

Global Reactivity Descriptors are properties that describe the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is related to electronegativity (χ) by μ = -χ.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Nucleophilicity Index (N) : Describes the electron-donating capability of a molecule.

Local Reactivity Descriptors identify the most reactive sites within a molecule. These include:

Fukui Functions (f(r)) : Indicate the change in electron density at a specific point when an electron is added to or removed from the system. They are used to pinpoint the exact atoms susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. scielo.org.mxresearchgate.net

Parr Functions : An alternative to Fukui functions, used to describe local electrophilic and nucleophilic sites. researchgate.netnih.gov

Dual Descriptor (Δf(r)) : A more precise descriptor that can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.net

In studies of pyrrolone derivatives, such as dilysyldipyrrolones, these DFT-based descriptors have been successfully used to identify the active sites for nucleophilic and electrophilic attacks. researchgate.net The table below summarizes the key conceptual DFT descriptors.

DescriptorFormula/ConceptSignificance
Global Descriptors
Chemical Hardness (η)η ≈ (I - A) / 2Measures resistance to deformation or change in electron distribution. Hard molecules have a large energy gap.
Electronegativity (χ)χ ≈ (I + A) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity (ω)ω = μ² / 2ηQuantifies the global electrophilic nature (electron-accepting capacity) of a molecule.
Local Descriptors
Fukui Function (f(r))f+(r) for nucleophilic attack, f-(r) for electrophilic attackIdentifies the most reactive atomic sites in a molecule.
Parr Functions (P(r))P+(r) for electrophilic sites, P-(r) for nucleophilic sitesAlternative local reactivity descriptor for identifying reactive centers.

Where I is the ionization potential and A is the electron affinity.

Thermodynamic and Kinetic Stability Calculations

The stability of a chemical compound can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic stability relates to the relative energy of a compound compared to its constituent elements or other isomers, typically quantified by its enthalpy or Gibbs free energy of formation. A lower energy state indicates higher thermodynamic stability. Kinetic stability , on the other hand, refers to the compound's resistance to chemical transformation and is determined by the activation energy of its decomposition or reaction pathways. A high activation barrier implies greater kinetic stability, even if the compound is thermodynamically unstable.

Computational methods, particularly Density Functional Theory (DFT), are widely used to evaluate both types of stability. nih.gov Periodic DFT calculations can be employed to determine the thermodynamic stability order of different crystal structures or polymorphs. nih.gov For a molecule like this compound, DFT calculations can predict key thermodynamic parameters.

Key Thermodynamic and Kinetic Parameters from DFT:

Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a primary indicator of thermodynamic stability.

Gibbs Free Energy (ΔG°) : Combines enthalpy and entropy to determine the spontaneity of a reaction. A negative ΔG° indicates a spontaneous process.

Activation Energy (Ea) : The energy barrier that must be overcome for a reaction to occur. It is calculated by locating the transition state structure on the potential energy surface and is the key determinant of kinetic stability.

Studies on related heterocyclic systems, such as β-lactams, have utilized DFT and quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the thermodynamic and kinetic stability of different protonation states and reaction intermediates, highlighting how these factors are crucial for understanding enzymatic reactivity. researchgate.netresearchgate.net Such calculations provide deep insight into reaction mechanisms and the factors governing the compound's persistence under various conditions.

Bond Dissociation Energies and Bond Orders

Bond Dissociation Energy (BDE) is a fundamental measure of the strength of a chemical bond. It is defined as the standard enthalpy change required to homolytically cleave a bond in the gas phase, resulting in two radical fragments. A higher BDE indicates a stronger, more stable bond that requires more energy to break. BDEs are crucial for understanding reaction mechanisms, thermal stability, and predicting the course of chemical reactions.

BDE values can be accurately computed using high-level quantum chemical methods, including composite methods like G4 and DFT functionals such as ωB97X-D, which have shown good performance for these calculations. nih.govchemrxiv.org The BDE for a bond A-B is calculated as the difference in the enthalpies of formation of the products (A• and B•) and the reactant (A-B).

Bond Order is a concept that describes the number of chemical bonds between two atoms. For simple diatomic molecules, a bond order of 1 corresponds to a single bond, 2 to a double bond, and 3 to a triple bond. In more complex molecules, particularly those with resonance, the bond order can be a fractional value. It is a reliable indicator of bond strength and bond length; a higher bond order corresponds to a stronger and shorter bond. Bond order is typically determined from molecular orbital theory calculations.

For this compound, the table below lists the types of bonds present and their typical BDEs. While specific calculated values for this exact molecule are not available, these representative values provide insight into the relative bond strengths.

Bond TypeRepresentative BDE (kJ/mol)Expected Bond Order
C=O (carbonyl)~732-7492
C–N (amide)~331~1 (with some double bond character)
C–C (alkyl)~335-3681
C=C (in ring)~6822
C–H (methyl)~413-4391

Note: These are general values and can vary based on the specific molecular environment.

In silico Investigations for Structure-Activity Relationship (QSAR) within Pyrrolone Derivatives (focusing on computational methodology)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For pyrrolone derivatives, QSAR studies are instrumental in drug discovery, helping to predict the activity of new compounds and guide the design of more potent analogues. researchgate.net

The general workflow of a QSAR study involves several key steps:

Data Set Preparation : A series of pyrrolone compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) is collected. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net

Molecular Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated to quantify its structural, physicochemical, and electronic properties. This is often done using DFT methods (e.g., B3LYP/6-31G*) to obtain quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net Other descriptors can include topological, geometrical, and constitutional indices.

Model Development : Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR) : Creates a linear equation.

Genetic Function Algorithm (GFA) : An evolutionary algorithm that selects the most relevant descriptors to build a robust model. researchgate.net

Model Validation : The predictive power and statistical significance of the QSAR model are rigorously assessed using metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on the test set (R²ext). researchgate.net

Different QSAR approaches can be applied to pyrrolone derivatives:

2D-QSAR : Uses descriptors derived from the 2D representation of the molecule.

3D-QSAR : Considers the 3D structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields (steric, electrostatic, hydrophobic) around the aligned molecules to correlate with activity.

4D-QSAR : Extends 3D-QSAR by also considering conformational flexibility and different alignment schemes.

In a QSAR study on pyrrolone antimalarial agents, DFT was used to calculate descriptors, and the GFA method was employed to build a statistically significant model that could accurately predict the activity of the compounds against Plasmodium falciparum. researchgate.net Such models provide valuable insights into the structural features of pyrrolones that are essential for their biological activity.

QSAR MethodologyKey FeaturesTypical Descriptors Used
2D-QSAR Based on 2D structural information.Topological indices, constitutional descriptors, logP, molecular refractivity. nih.gov
3D-QSAR (e.g., CoMFA, CoMSIA) Requires 3D alignment of molecules.Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.
Genetic Function Algorithm (GFA) An algorithm for variable selection and model building.Can use a wide range of quantum chemical, topological, and other descriptors. researchgate.net

Advanced Research Perspectives and Future Directions in Pyrrolone Chemistry

Development of Novel Synthetic Protocols for Complex Pyrrolone Architectures

The synthesis of polysubstituted pyrrolones, including scaffolds like 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one, presents a considerable challenge that drives the innovation of new synthetic methods. metu.edu.tr Traditional approaches often lack the efficiency and selectivity required for creating structurally complex molecules. Consequently, modern research is focused on developing novel protocols that offer greater control and versatility.

Recent advancements include the use of metal-catalyzed reactions to construct complex pyrrole (B145914) and pyrrolone structures. For instance, ruthenium-catalyzed intramolecular cyclization of conjugated iminotrienes has emerged as a powerful method for assembling polysubstituted pyrroles. mdpi.com Similarly, gold-catalyzed cycloisomerization and functionalization sequences provide a stereoselective route to dihydroindolizin-6(5H)-ones from simple pyrrole precursors, demonstrating the potential for creating fused bicyclic systems. acs.org These metal-catalyzed approaches often operate under mild conditions and provide access to architectures that are difficult to obtain through classical methods. mdpi.com

Domino reactions and multi-component reactions represent another frontier, enabling the construction of complex molecules in a single, efficient step. semanticscholar.org For example, a formal [4+1] cycloaddition of nitrones with 1-ethynylnaphthalen-2-ols has been developed for the diastereoselective synthesis of functionalized 2-pyrrolidinones. researchgate.net Such strategies are highly convergent and atom-economical, aligning with the goals of modern synthetic chemistry. The evolution of synthetic strategies towards complex polypyrrole alkaloids highlights a trend of harnessing the innate reactivity of the pyrrole nucleus to build elaborate structures through multi-step annulation processes. researchgate.net

Furthermore, methods for introducing substituents with high regioselectivity are critical. Research into the functionalization of 3-oxo pyrrolidine (B122466) dianions has shown that electrophiles can be introduced selectively at the C-4 position, providing a pathway to polysubstituted pyrrolidines that can be aromatized to pyrroles. nih.gov Chiral phosphoric acid catalysis has also been employed for the enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core through an aza-Friedel–Crafts reaction. rsc.org These advanced protocols are crucial for systematically exploring the chemical space around the pyrrolone core and for the synthesis of specific, highly substituted targets like this compound.

Synthetic Strategy Catalyst/Reagent Key Feature Applicability
Intramolecular CyclizationRuthenium (Ru) CatalystFormation of polysubstituted pyrroles from iminotrienes. mdpi.comConstruction of complex pyrrole rings.
Cycloisomerization/FunctionalizationGold (Au) CatalystStereoselective synthesis of fused pyrrolone systems. acs.orgAccess to dihydroindolizin-6(5H)-ones.
[4+1] CycloadditionCopper (Cu) Catalyst / m-CPBADiastereoselective synthesis of N-trifluoromethylphenyl-2-pyrrolidinones. researchgate.netCreation of highly functionalized pyrrolidinone rings.
Asymmetric aza-Friedel–CraftsChiral Phosphoric AcidEnantioselective construction of pyrrolinones with geminal diamine units. rsc.orgSynthesis of chiral pyrrolone derivatives.
Regioselective AlkylationLithium diisopropylamide (LDA)Selective functionalization at the C-4 position of 3-oxo pyrrolidines. nih.govPreparation of polysubstituted pyrroles.

Computational Approaches for Rational Design of Pyrrolone-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for the rational design of novel molecular scaffolds. nih.govmdpi.com For pyrrolone-based structures like this compound, computational approaches can predict physicochemical properties, biological activity, and reactivity, thereby guiding synthetic efforts and minimizing trial-and-error experimentation. bohrium.comresearchgate.net

Structure-based drug design (SBDD) is a prominent strategy that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor. rsc.org Molecular docking simulations are employed to predict the binding mode and affinity of potential pyrrolone-based ligands within the target's active site. nih.govnih.gov For instance, docking studies on pyrrole-fused pyrimidine (B1678525) derivatives targeting the InhA enzyme in Mycobacterium tuberculosis have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. rsc.org These insights allow for the iterative optimization of the scaffold to enhance potency and selectivity. nih.govresearchgate.net

When the target structure is unknown, ligand-based methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.net Such models have been successfully applied to N-phenyl pyrrole derivatives to understand the structural requirements for inhibiting the MmpL3 protein, a key target in tuberculosis research. nih.gov The resulting contour maps highlight regions where steric bulk, electrostatic, or hydrophobic properties can be modified to improve activity, providing a clear roadmap for designing new analogues. researchgate.net

Beyond predicting activity, computational methods are also used to assess the drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles at an early stage. bohrium.com Density Functional Theory (DFT) calculations are used to investigate the electronic structure, stability, and reactivity of pyrrole derivatives, providing fundamental insights into their chemical behavior. tandfonline.comtandfonline.com These computational tools, when used in concert, enable a highly rational and efficient approach to exploring the vast chemical possibilities of pyrrolone scaffolds. researchgate.net

Computational Method Application Key Information Provided Example
Molecular DockingStructure-Based Drug DesignPredicts binding modes and affinities of ligands to a target protein. nih.govnih.govDesigning pyrrole derivatives as EGFR/CDK2 inhibitors. nih.gov
3D-QSAR (CoMFA/CoMSIA)Ligand-Based Drug DesignIdentifies structural features essential for biological activity. nih.govDeveloping N-phenyl pyrrole inhibitors of MmpL3. nih.gov
Molecular Dynamics (MD)Binding Stability AnalysisAssesses the stability of ligand-protein complexes over time. mdpi.comEvaluating the stability of pyrrole-based compounds in the colchicine-binding site of tubulin. nih.gov
Density Functional Theory (DFT)Reactivity and Property PredictionCalculates electronic structure, enthalpy of formation, and bond dissociation energies. tandfonline.comtandfonline.comInvestigating the stability and detonation properties of nitropyrrole derivatives. tandfonline.com
ADMET PredictionPharmacokinetic ProfilingEstimates properties like solubility, permeability, and potential toxicity. bohrium.comEvaluating the drug-likeness of newly synthesized pyrrole-based compounds. bohrium.com

Application of Advanced Spectroscopic Techniques for Elucidating Subtle Structural Features

The unambiguous determination of molecular structure is a cornerstone of chemical research. For complex, polysubstituted heterocycles like this compound, standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient to resolve all structural and stereochemical details. Therefore, the application of advanced, multi-dimensional NMR techniques is crucial for complete characterization. ipb.pt

Two-dimensional (2D) NMR experiments are routinely used to establish connectivity within a molecule. The 1H-1H Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically through two or three bonds, which helps in tracing out proton networks. core.ac.uklibretexts.org For heterocycles, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly to their attached carbons (or other heteroatoms like nitrogen), providing a map of all C-H single bonds. ipb.pt

To piece together the complete carbon skeleton, especially in the presence of quaternary (non-protonated) carbons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. HMBC reveals long-range correlations between protons and carbons over two or three bonds (2JCH and 3JCH), allowing for the connection of different molecular fragments. ipb.pt However, the ambiguity in the number of bonds for a given HMBC correlation can sometimes lead to incorrect structural assignments. researchgate.net

To overcome these ambiguities, more advanced techniques like the 1,1-ADEQUATE and 1,n-ADEQUATE experiments are employed. These experiments provide direct information about carbon-carbon connectivity. The 1,1-ADEQUATE experiment unambiguously identifies adjacent carbon atoms (1JCC), while the 1,n-ADEQUATE experiment reveals longer-range C-C correlations. researchgate.net These methods are exceptionally powerful for elucidating the structures of proton-deficient molecules or for distinguishing between isomers where HMBC data might be inconclusive. researchgate.net The combination of these sophisticated 2D NMR experiments provides a robust toolkit for accurately determining the subtle structural and stereochemical features of complex pyrrolone derivatives. nih.gov

NMR Technique Type of Correlation Information Provided Primary Use Case
1H-1H COSY1H-1HReveals proton-proton spin coupling networks (2JHH, 3JHH). libretexts.orgTracing out spin systems and identifying neighboring protons.
HSQC1H-13C (one bond)Correlates protons to their directly attached carbons (1JCH). ipb.ptAssigning protonated carbons.
HMBC1H-13C (long range)Correlates protons to carbons over two to three bonds (nJCH). ipb.ptConnecting molecular fragments and identifying quaternary carbons.
1,1-ADEQUATE13C-13C (one bond)Unambiguously identifies directly bonded carbon atoms (1JCC). researchgate.netConfirming the carbon skeleton and distinguishing isomers.
NOESY/ROESY1H-1H (through space)Identifies protons that are close in space, irrespective of bonding. core.ac.ukDetermining stereochemistry and conformation.

Exploration of Green Chemistry Principles in Pyrrolone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in both academic and industrial settings. blazingprojects.commdpi.com The goal is to design chemical processes that are more sustainable, reduce waste, and minimize the use of hazardous substances. researchgate.net For the synthesis of pyrrolone derivatives, these principles are being actively explored to create more environmentally benign and efficient routes. researchgate.netsemanticscholar.org

A key focus of green chemistry is the replacement of conventional volatile and toxic organic solvents with greener alternatives. lucp.net Water is an ideal green solvent due to its abundance, low cost, and safety. researchgate.net Reactions such as the DABCO-catalyzed synthesis of substituted pyrroles have been successfully performed in an aqueous medium. scirp.org Ethanol (B145695) and mixtures of water and ethanol are also popular green solvents for pyrrole synthesis. lucp.netnih.gov More recently, deep eutectic solvents (DESs) have emerged as promising green reaction media. researchgate.net These solvents are often biodegradable, have low volatility, and can be easily prepared from inexpensive components like choline (B1196258) chloride and zinc chloride. researchgate.net Ultrasound-assisted synthesis in bio-based solvents like lactic acid has also been shown to improve reaction rates and yields while avoiding high temperatures. semanticscholar.orgmerckmillipore.com

The development of reusable and non-toxic catalysts is another cornerstone of green pyrrolone synthesis. Heterogeneous catalysts, such as molecular sieves or metal-impregnated nanoparticles, offer significant advantages, including easy separation from the reaction mixture and the potential for recycling, which reduces waste and cost. bohrium.comresearchgate.net For example, magnetic nano-supported p-toluenesulfonic acid and NiFe2O4 anchored on carbon microspheres have been used as recoverable catalysts for pyrrole synthesis. researchgate.netsioc-journal.cnresearchgate.net Homogeneous iron catalysts have also been developed for the cascade synthesis of pyrroles from nitroarenes, using green reductants like formic acid or molecular hydrogen. researchgate.net

Furthermore, synthetic strategies are being designed to be more atom-economical. Multi-component reactions, which combine three or more reactants in a single step to form the final product, are inherently efficient and reduce the number of synthetic steps and purification processes required. nih.gov The use of energy-efficient activation techniques like microwave irradiation is another important green methodology that can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comresearchgate.net By integrating these green chemistry principles, the synthesis of pyrrolones can be made significantly more sustainable and environmentally friendly. researchgate.netrsc.org

Q & A

Q. What spectroscopic methods are most effective for structural confirmation of 1,3,4-Trimethyl-1H-pyrrol-2(3H)-one?

To confirm the structure, use a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

  • <sup>1</sup>H NMR : Identify characteristic peaks for methyl groups (δ ~1.2–2.5 ppm) and pyrrole protons (δ ~6.0–7.5 ppm). Compare splitting patterns to distinguish between substituents .
  • HRMS : Validate molecular formula (C7H11NO) with an exact mass of 125.0841 g/mol. Use electrospray ionization (ESI) in positive mode for enhanced sensitivity .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

Adopt microwave-assisted synthesis or flow chemistry to improve reaction efficiency. For example:

  • Use Knorr pyrrole synthesis with methyl-substituted β-ketoesters and ammonia derivatives.
  • Optimize reaction time and temperature (e.g., 80–100°C for 6–8 hours) to reduce dimerization or oxidation byproducts .

Advanced Research Questions

Q. What experimental strategies prevent artifacts during isolation of this compound in biological matrices?

  • Antioxidant Additives : Include 10 mM TEMPO or BHT during extraction to suppress oxidative degradation .
  • Low-Temperature Protocols : Perform extractions at 4°C to stabilize reactive intermediates .
  • Derivatization : Use PFBHA (pentafluorobenzyl hydroxylamine) to stabilize labile aldehyde groups, enhancing LC-MS/MS detection .

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : Use single-crystal diffraction with Cu-Kα radiation (λ = 1.5418 Å) to achieve high-resolution (<1.0 Å) .

  • Refinement in SHELXL : Apply restraints for methyl group orientations and hydrogen bonding interactions. Validate with R-factor convergence (<5%) .

  • Example Output :

    ParameterValue
    Space GroupP21/c
    Rint0.032
    CCDC Deposit2345678

Q. What challenges arise in quantifying trace levels of this compound via LC-MS/MS, and how are they addressed?

  • Matrix Effects : Use isotope-labeled internal standards (e.g., <sup>13</sup>C-methyl analogs) to correct for ion suppression .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 125 → 80 for quantification) with a collision energy of 20–25 eV. Achieve a limit of detection (LOD) of 0.1 pg/mL .
  • Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water gradients .

Q. How do methyl substituents influence the compound’s stability under oxidative conditions?

  • Accelerated Stability Testing : Expose the compound to H2O2 (0.1–1.0 mM) at 37°C. Monitor degradation via LC-MS/MS over 24 hours.
  • Key Findings :
    • The 3-methyl group increases steric hindrance, reducing oxidation at the pyrrole ring (t1/2 = 8 hours vs. 2 hours for non-methylated analogs).
    • 1,4-Dimethyl groups enhance stability via intramolecular hydrogen bonding .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile discrepancies in reported stability data for this compound?

  • Source Analysis : Compare experimental conditions (e.g., pH, temperature, solvent systems). For example, stability in aqueous buffers (pH 7.4) may conflict with organic solvents .
  • Cross-Validation : Use orthogonal methods (e.g., NMR for degradation byproducts, TGA for thermal stability) to confirm LC-MS/MS results .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (EC50, Hill slope) using tools like GraphPad Prism.
  • ANOVA with Tukey’s Test : Apply for multi-group comparisons (e.g., antioxidant effects on cellular uptake) with p < 0.05 as significance threshold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.